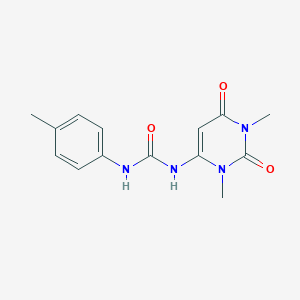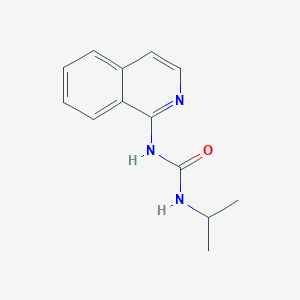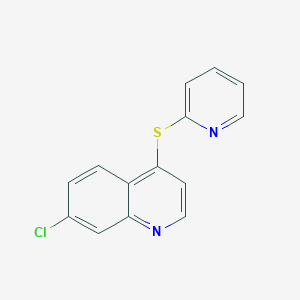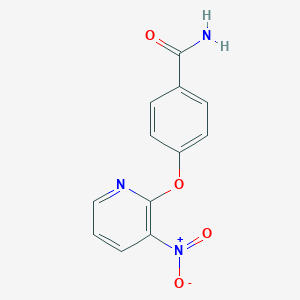
2-phenethylsulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-Phenethylsulfanyl-1H-benzimidazole, also known as 2-(phenethylthio)-1H-benzo[d]imidazole, is a type of benzimidazole derivative . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This compound may interact with cellular targets in a way that disrupts normal cell function, leading to cell death .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . This is achieved through the compound’s interaction with its cellular targets, leading to disruptions in normal cell function and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-323877 typically involves the reaction of 2-mercaptobenzimidazole with phenethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to complete the synthesis .
Industrial Production Methods
Industrial production of WAY-323877 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
WAY-323877 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of WAY-323877.
Scientific Research Applications
WAY-323877 has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(phenethylthio)-1H-benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.
Benzimidazole derivatives: Compounds with the benzimidazole core structure but different functional groups attached.
Uniqueness
WAY-323877 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfur-containing side chain and benzimidazole core make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSILMYONHYNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]-5-methylbenzoate](/img/structure/B500987.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500991.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]-1-phenylethanone](/img/structure/B500995.png)

![7-Chloro-4-[2-(6-chloro-2-pyridinyl)hydrazino]quinoline](/img/structure/B500997.png)
![3-[(4-Chlorobenzyl)oxy]-2-nitropyridine](/img/structure/B500999.png)



![Methyl 4-{[3-(acetylamino)-2-pyridinyl]oxy}benzoate](/img/structure/B501006.png)
